2-(3-Chloro-4-methylphenyl)acetaldehyde
Description
2-(3-Chloro-4-methylphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with a chlorine atom at position 3 and a methyl group at position 4, linked to an acetaldehyde moiety (CH₂CHO). Its molecular formula is C₉H₉ClO, with a molecular weight of 168.5 g/mol. This compound’s structure imparts unique physicochemical properties, including polarity, boiling point, and reactivity, which distinguish it from simpler chlorophenyl acetaldehydes.
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
WOGRNQUBKPXKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)acetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-methylbenzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Chloro-4-methylbenzoic acid.
Reduction: 2-(3-Chloro-4-methylphenyl)ethanol.
Substitution: 2-(3-Methoxy-4-methylphenyl)acetaldehyde.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)acetaldehyde involves its interaction with specific molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, while in reduction reactions, it is converted to an alcohol. The chloro group can participate in nucleophilic aromatic substitution, where it is replaced by a nucleophile.
Comparison with Similar Compounds
Structural Isomers: Chlorophenyl Acetaldehydes
The positional isomers of chlorophenyl acetaldehydes—2-(2-chlorophenyl)acetaldehyde, 2-(3-chlorophenyl)acetaldehyde, and 2-(4-chlorophenyl)acetaldehyde—serve as critical analogs. Key differences arise from substituent positions, influencing boiling points and chromatographic behavior:
| Compound | Boiling Point (°C) | GC Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|
| 2-(3-Chlorophenyl)acetaldehyde | 232–235 | 6.7–6.8 | 152, 137, 109, 81 |
| 2-(4-Chlorophenyl)acetaldehyde | 232–235 | 6.7–6.8 | Similar to 3-isomer |
| 2-Chloro-2-phenylacetaldehyde | ~220 | 6.2 | 152(79), 137(61), 109(100) |
| 2-(3-Chloro-4-methylphenyl)acetaldehyde | Inferred higher | Inferred longer | Likely 166, 151, 123 |
Key Findings :
- Boiling Points : The 3- and 4-chlorophenyl isomers share identical calculated boiling points (~232–235°C), while 2-chloro-2-phenylacetaldehyde has a lower boiling point (~220°C) due to reduced molecular symmetry and steric effects . The methyl group in this compound likely increases its boiling point compared to the 3-chlorophenyl analog, as alkyl groups enhance van der Waals interactions .
- GC-MS Behavior : Substituent position significantly affects retention times. For example, 2-chloro-2-phenylacetaldehyde elutes earlier (6.2 min) than its 3- and 4-chlorophenyl counterparts (6.7–6.8 min) due to lower polarity and boiling point . The methyl group in the target compound may prolong retention time further.
- Mass Spectra : Chlorophenyl acetaldehydes exhibit characteristic fragments at m/z 109 (loss of Cl) and 81 (C₆H₅⁺). The methyl group in the target compound may introduce additional fragments (e.g., m/z 123 from CH₃ loss) .
Functional Analogs: Pheromone-Related Aldehydes
Compounds like (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde (DMCHA) are structurally distinct but share functional similarities as aldehydes in insect pheromones. For example:
- DMCHA Isomers: These compounds, part of the pheromone blend in beetles like Anthonomus grandis, exhibit fragmentation patterns (m/z 152, 137, 109) resembling chlorophenyl acetaldehydes. However, their cyclic structures confer lower volatility and distinct ecological roles .
Hydroxyacetophenone Derivatives
| Compound (CAS) | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Method |
|---|---|---|---|
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) | 200.62 | 97–98 | Friedel-Crafts acylation |
| This compound | 168.5 | Not reported | Likely Grignard or oxidation routes |
Key Insights :
- Substituent Effects: Methyl and chloro groups increase molecular weight and melting points in hydroxyacetophenones. The target aldehyde’s lack of hydroxyl/methoxy groups may reduce polarity compared to these derivatives .
- Synthetic Routes : Friedel-Crafts acylation is common for aromatic ketones, but the target compound may require alternative methods, such as oxidation of corresponding alcohols or Wittig reactions .
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